molecular formula C14H19NO3 B2420276 N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide CAS No. 1334377-37-5

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide

Cat. No.: B2420276
CAS No.: 1334377-37-5
M. Wt: 249.31
InChI Key: VFBPDDQMEGTVQT-CMDGGOBGSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cinnamamide backbone with a substituted hydroxy, methoxy, and methylpropyl group.

Mechanism of Action

Target of Action

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide, also known as HMC, is a compound that has gained significant attention in the field of scientific research

Mode of Action

. This suggests that they may interact with targets involved in inflammation and pain signaling pathways.

Biochemical Pathways

. This suggests that they may affect multiple biochemical pathways related to these processes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide are not fully understood yet. It is known that cinnamic acid derivatives, to which this compound belongs, have been evaluated as pharmacologically active compounds . They have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Cellular Effects

The cellular effects of this compound are currently under investigation. Preliminary studies suggest that it may have significant antimicrobial activity, with all tested compounds active on Staphylococcus and Enterococcus species .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet fully understood. It is known that cinnamic acid derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the amide bond would produce an amine.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-hydroxy-3-methoxy-2-methylpropyl)cinnamamide include other cinnamamide derivatives and cinnamates, which share the cinnamoyl nucleus but differ in their substituents.

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for studying various biological processes and developing new therapeutic agents .

Properties

IUPAC Name

(E)-N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(17,11-18-2)10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3,(H,15,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBPDDQMEGTVQT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CC=CC=C1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CC=CC=C1)(COC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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